molecular formula C19H21NO4 B4182152 (2-methyl-2,3-dihydro-1H-indol-1-yl)(2,4,5-trimethoxyphenyl)methanone

(2-methyl-2,3-dihydro-1H-indol-1-yl)(2,4,5-trimethoxyphenyl)methanone

Cat. No.: B4182152
M. Wt: 327.4 g/mol
InChI Key: PSCVFPWMNRYTBX-UHFFFAOYSA-N
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Description

(2-methyl-2,3-dihydro-1H-indol-1-yl)(2,4,5-trimethoxyphenyl)methanone is a synthetic organic compound belonging to the indoline class of heterocyclic compounds. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzoyl group substituted with three methoxy groups at positions 2, 4, and 5, attached to an indoline ring system with a methyl group at position 2.

Properties

IUPAC Name

(2-methyl-2,3-dihydroindol-1-yl)-(2,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-12-9-13-7-5-6-8-15(13)20(12)19(21)14-10-17(23-3)18(24-4)11-16(14)22-2/h5-8,10-12H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCVFPWMNRYTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=CC(=C(C=C3OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-2,3-dihydro-1H-indol-1-yl)(2,4,5-trimethoxyphenyl)methanone can be achieved through various synthetic routes. One common method involves the palladium-catalyzed intramolecular amination of ortho-substituted phenethylamine derivatives. This reaction typically uses palladium(II) acetate as the catalyst and a suitable oxidant such as PhI(OAc)2 under mild conditions . Another approach involves the cycloaddition of 4-vinyl-1,4-dihydro-2H-3,1-benzoxazin-2-ones with N-tosylhydrazones, yielding indoline derivatives with high diastereoselectivity .

Industrial Production Methods

Industrial production of indoline derivatives often employs scalable and cost-effective methods. The use of palladium-catalyzed reactions is favored due to their high efficiency and compatibility with various functional groups. Additionally, metal-free reductive N-trifluoroethylation and N-trifluoroacetylation of indoles have been reported, providing an alternative route for the synthesis of indoline derivatives .

Chemical Reactions Analysis

Types of Reactions

(2-methyl-2,3-dihydro-1H-indol-1-yl)(2,4,5-trimethoxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert the compound into different indoline derivatives.

    Substitution: The methoxy groups on the benzoyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indoline and indole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

(2-methyl-2,3-dihydro-1H-indol-1-yl)(2,4,5-trimethoxyphenyl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Indoline derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2-methyl-2,3-dihydro-1H-indol-1-yl)(2,4,5-trimethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors in microbial cells, disrupting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-methyl-2,3-dihydro-1H-indol-1-yl)(2,4,5-trimethoxyphenyl)methanone is unique due to the presence of the trimethoxybenzoyl group, which imparts distinct chemical and biological properties. This substitution pattern can enhance the compound’s stability, solubility, and biological activity compared to other indoline derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-methyl-2,3-dihydro-1H-indol-1-yl)(2,4,5-trimethoxyphenyl)methanone
Reactant of Route 2
Reactant of Route 2
(2-methyl-2,3-dihydro-1H-indol-1-yl)(2,4,5-trimethoxyphenyl)methanone

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